molecular formula C29H33N7O3S B2805944 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1020048-24-1

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Numéro de catalogue: B2805944
Numéro CAS: 1020048-24-1
Poids moléculaire: 559.69
Clé InChI: PGZIHBNHDYDCBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, starting with the preparation of the core heterocyclic structures. The initial step typically involves the formation of the pyrazole ring through the condensation of acetylacetone and hydrazine . Subsequent steps include the formation of the triazoloquinazoline core and the attachment of the mesitylacetamide group under specific reaction conditions, such as refluxing in ethanol with the addition of glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and triazoloquinazoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound belongs to a class of compounds known for their diverse biological activities. The structural components include:

  • Pyrazole and Triazole moieties : Known for their biological significance and ability to interact with various biological targets.
  • Sulfanyl group : Often enhances the bioactivity and solubility of compounds.
  • Acetamide linkage : Commonly found in pharmaceuticals for its role in enhancing pharmacokinetic properties.

Pharmacological Potential

The compound exhibits potential pharmacological properties that could be exploited in drug development:

  • Anticancer Activity :
    • Research indicates that triazole derivatives can inhibit cancer cell proliferation. The specific structure of this compound may enhance its efficacy against certain cancer types by targeting specific pathways involved in tumor growth .
  • Antimicrobial Properties :
    • Compounds containing pyrazole and triazole rings have shown antimicrobial activity. This suggests that the compound could be effective against various bacterial and fungal strains .
  • Anti-inflammatory Effects :
    • Some derivatives within this chemical class have been studied for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study examined the effects of similar triazole derivatives on human cancer cell lines. Results indicated that modifications to the triazole ring significantly influenced cytotoxicity levels against breast cancer cells. The presence of the sulfanyl group in this compound may further enhance its anticancer activity through improved interaction with cellular targets.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of pyrazole derivatives. The study found that compounds with similar structural characteristics exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that the compound could serve as a lead structure for developing new antibiotics.

Reticular Chemistry

The integration of this compound into reticular chemistry could lead to advancements in material science:

  • Metal-organic frameworks (MOFs) : The unique structure may allow it to act as a ligand in forming MOFs with tailored properties for gas storage or catalysis .

Nanotechnology

The compound's ability to form stable complexes may be beneficial in nanotechnology applications:

  • Drug Delivery Systems : Its structural features could be utilized to create nanoparticles that effectively deliver therapeutic agents to targeted sites within the body.

Mécanisme D'action

The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological and chemical properties not found in simpler analogs.

Activité Biologique

The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound features several key structural components that influence its biological activity:

  • Pyrazole moiety : Known for its anti-inflammatory and anticancer properties.
  • Triazole ring : Often associated with enhanced bioactivity in medicinal chemistry.
  • Quinazoline core : Commonly linked to various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the observed IC50 values against selected cell lines:

Cell Line IC50 (µM) Reference
A54926
HeLa22
MCF-70.39
HCT1161.1

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways associated with tumor growth.
  • Interaction with specific proteins involved in cancer progression.

For instance, the compound showed promising results in inhibiting Aurora-A kinase activity, which is crucial for cell cycle regulation and is often overexpressed in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Studies indicate that it may reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Screening for Anticancer Activity

A study conducted by Fayad et al. (2019) screened a library of compounds for their ability to inhibit the growth of multicellular spheroids representing tumor microenvironments. The compound displayed notable efficacy compared to standard treatments, highlighting its potential as a lead candidate for further development .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of related compounds revealed that modifications to the pyrazole and quinazoline moieties significantly impacted cytotoxicity. Specifically, the presence of electron-donating groups enhanced activity against A549 and HeLa cell lines . This underscores the importance of molecular structure in optimizing therapeutic efficacy.

Propriétés

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N7O3S/c1-16-10-17(2)27(18(3)11-16)32-26(37)15-40-29-30-22-14-24(39-7)23(38-6)13-21(22)28-31-25(34-36(28)29)8-9-35-20(5)12-19(4)33-35/h10-14H,8-9,15H2,1-7H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZIHBNHDYDCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.